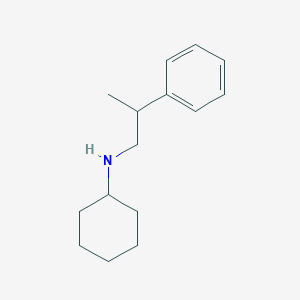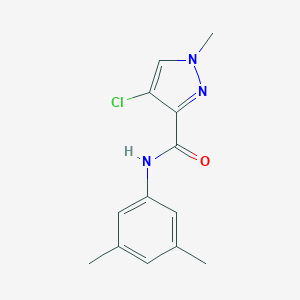![molecular formula C20H16ClN7O2 B267931 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells and reducing inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against various types of cancer cells and neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential as a treatment for neurological disorders and its effects on cognitive function. Additionally, research could focus on optimizing its use in agriculture as a pesticide.
Synthesemethoden
The synthesis of 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves the reaction of 4-ethoxyphenylhydrazine and 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a series of reactions to produce the final compound.
Wissenschaftliche Forschungsanwendungen
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has potential applications in various fields such as pharmacology, medicine, and agriculture. In pharmacology, this compound has been studied for its potential as an anti-cancer agent. In medicine, it has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease. In agriculture, it has been studied for its potential as a pesticide.
Eigenschaften
Produktname |
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C20H16ClN7O2 |
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O2/c1-2-30-14-9-5-12(6-10-14)18-15-16(11-3-7-13(21)8-4-11)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-10,18,26-27H,2H2,1H3 |
InChI-Schlüssel |
DQJIFRKOOIICNZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(4-Bromobenzyl)amino]propan-2-ol](/img/structure/B267851.png)
![1-[(4-Methylbenzyl)amino]propan-2-ol](/img/structure/B267853.png)
![1-[(3-Bromobenzyl)amino]-2-propanol](/img/structure/B267854.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)

![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)

![6-bromo-N-(furan-2-ylmethyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267873.png)
![6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267874.png)
![N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267875.png)
![2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B267877.png)
![2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B267878.png)